Hexanoic-d11 acid

Overview

Description

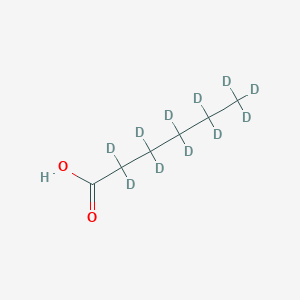

It is a short-chain fatty acid with the molecular formula CD3(CD2)4CO2H and a molecular weight of 127.23 g/mol . The compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in isotope tracing experiments and nuclear magnetic resonance (NMR) studies .

Preparation Methods

Hexanoic-d11 acid can be synthesized through a hydrothermal reaction involving hexanoic acid, deuterium oxide (D2O), and a catalyst such as platinum on activated carbon (Pt/C). The reaction is carried out under high temperature and pressure conditions in a Parr pressure reactor. The general procedure involves mixing hexanoic acid with NaOD (sodium deuteroxide) in D2O, followed by stirring under hydrothermal conditions at 220°C for several days. The reaction mixture is then filtered, acidified, and extracted to obtain this compound with a high yield and deuterium incorporation .

Chemical Reactions Analysis

Hexanoic-d11 acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce this compound derivatives.

Reduction: The compound can be reduced to form hexanol-d11.

Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Hexanoic-d11 acid is a stable isotope labeled fatty acid used primarily as an internal standard in analytical chemistry and as a tracer in metabolic studies . It consists of hexanoic acid (a six-carbon fatty acid) with eleven deuterium atoms incorporated into its structure .

Analytical Chemistry

- Internal Standard for GC-MS: this compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of organic acids . Due to its isotopic difference from unlabeled hexanoic acid, it can be easily distinguished and used to correct for variations in sample preparation, injection, and detection .

- Calibration: this compound is used to calibrate analytical instruments .

- Purity Analysis: this compound is used to determine the purity of different compounds .

Metabolic Studies

- Tracing Fatty Acid Metabolism: Deuterated fatty acids like hexanoic-d11 are used to trace the metabolism of fatty acids in biological systems . By supplementing cell cultures with this compound, researchers can follow its incorporation into various metabolites and lipids .

- Discovery of Cyanobacterial Natural Products: Supplementation of cyanobacteria cultures with d11-C6 (deuterium-labeled hexanoic acid) leads to the labeling of different secondary metabolites, which can then be detected using liquid chromatography-high resolution electrospray ionization mass spectrometry (LC-HRESIMS) . For example, researchers used d11-C6 to discover new hapalosin congeners in Fischerella sp. PCC 9431 .

- Investigation of Enantioselectivity: this compound can be used in investigation of enantioselectivity of lipases .

Production of 2-pentanone

- Study of 2-pentanone Production: this compound is used in the study of the production of 2-pentanone from hexanoic acid by Penicillium roqueforti .

Sample Preparation for GC-MS Analysis

- A sample solution (0.2–5 ml) is mixed with hexanoic acid-d11 as an internal standard.

- The pH of the mixture is adjusted to 2 with 0.1–0.01 M HCl or 0.1–0.01 M NaOH solutions.

- The solution is loaded onto an OASIS cartridge for extraction.

- The cartridge is washed with 10 ml of aqueous 0.01 M HCl.

GC-MS Quantitation

- Two different GC conditions are employed because of the diversity of thermal stability among the target analytes

- GC parameters are listed in Table 2.

- The analyses on most of the furans and organic acids are performed on the basis of the target ion in scanning (SCAN) mode.

- Pulsed-splitless injection mode is used to suppress the peak broadenings of the furans and organic acids to achieve good linearity.

Supplementation of Cyanobacteria Cultures with d11-C6

- Cyanobacteria cultures are grown with and without supplementation of deuterium-labeled hexanoic acid (d11-C6).

- The cultures are supplemented with d11-C6 by three pulses to a final concentration of 0.5 mM during 7 days.

- LC-HRESIMS analysis is performed to detect labeled metabolites.

Mechanism of Action

The mechanism of action of hexanoic-d11 acid involves its incorporation into metabolic pathways where it acts as a tracer. In biological systems, it can activate the salicylic acid signaling pathway, inducing resistance against pathogens. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various enzymes and receptors involved in fatty acid metabolism .

Comparison with Similar Compounds

Hexanoic-d11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Hexanoic acid-6,6,6-d3: A deuterated form with three deuterium atoms.

Hexanoic acid-1-13C: A carbon-13 labeled form of hexanoic acid.

Hexanoic acid-2,2-d2: A deuterated form with two deuterium atoms. These compounds are used for similar applications but differ in the number and position of isotopic labels, affecting their specific uses and properties.

Biological Activity

Hexanoic-d11 acid, a deuterated form of hexanoic acid, has garnered attention in various fields of research due to its unique properties and biological activities. This article delves into the compound's biological activity, including its metabolic pathways, antimicrobial effects, and potential applications in cancer research.

Chemical Structure and Properties

This compound is a saturated fatty acid with a carbon chain length of six, where all hydrogen atoms are replaced by deuterium atoms. Its chemical formula can be represented as (or ). The presence of deuterium alters its physical and chemical properties, making it a valuable tool in metabolic studies and tracer experiments.

Metabolic Pathways

Research indicates that this compound can undergo β-oxidation, leading to the production of various metabolites such as 2-pentanone. A study demonstrated that this compound increased 2-pentanone production by 23% to 69%, indicating its role in metabolic pathways involving fatty acids . This pathway is significant as it highlights the potential for using deuterated fatty acids in tracing metabolic processes in biological systems.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity. In studies assessing the antimicrobial effects of fatty acids, hexanoic acid derivatives have shown efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of microbial membrane integrity, leading to cell lysis and death. Table 1 summarizes the antimicrobial activity of this compound against selected bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A study demonstrated that hexanoic acid derivatives could induce apoptosis in colorectal adenocarcinoma cells (Caco-2 and DLD-1) with varying IC50 values, suggesting a dose-dependent relationship between concentration and cytotoxicity . Table 2 presents the IC50 values for this compound against different cancer cell lines.

| Cell Line | IC50 (μg/mL) |

|---|---|

| Caco-2 | 150 |

| DLD-1 | 200 |

| HeLa | 120 |

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against gastrointestinal pathogens. The results indicated that hexanoic-d11 significantly inhibited the growth of pathogenic bacteria, suggesting its potential use as a natural preservative in food products.

Cancer Research Application

In another case study focusing on cancer treatment, researchers explored the effects of this compound on tumor growth in animal models. The findings showed a reduction in tumor size when treated with hexanoic-d11, indicating its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. How can researchers confirm the deuteration efficiency and purity of Hexanoic-d11 acid in synthesis protocols?

- Methodological Answer : Deuteration efficiency is typically verified using nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution eliminates proton signals at specific positions. Mass spectrometry (MS) further quantifies isotopic enrichment by comparing the molecular ion peaks of deuterated and non-deuterated forms. For example, a mass shift of +11 Da confirms full deuteration . Purity can be assessed via gas chromatography (GC) coupled with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to rule out residual solvents or byproducts.

Q. What experimental designs are recommended for using this compound as an internal standard in plant-pathogen interaction studies?

- Methodological Answer : In plant studies, this compound can serve as a stable isotope-labeled tracer to track metabolic pathways. Researchers should:

- Calibrate dose-response curves to determine the minimal effective concentration that induces resistance without phytotoxicity .

- Employ split-root systems to isolate systemic effects from localized responses.

- Pair with LC-MS/MS for precise quantification of endogenous hexanoic acid and its deuterated analog in plant tissues .

Q. What analytical techniques are optimal for distinguishing this compound from its non-deuterated counterpart in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is preferred due to its high specificity. Deuterated compounds exhibit distinct fragmentation patterns and retention time shifts compared to non-deuterated analogs. For spectral validation, reference libraries such as HMDB or PubChem provide benchmark data .

Advanced Research Questions

Q. How can researchers address isotopic dilution effects when using this compound in metabolic flux analysis?

- Methodological Answer : Isotopic dilution occurs when endogenous unlabeled metabolites dilute the tracer pool. To mitigate this:

- Pre-treat organisms with carbon-depleted media to reduce background interference.

- Use kinetic modeling (e.g., isotopomer spectral analysis) to correct for dilution effects .

- Validate with time-course sampling to track dynamic incorporation rates .

Q. What statistical approaches are suitable for resolving contradictions in this compound bioactivity data across studies?

- Methodological Answer : Contradictions may arise from variability in experimental conditions (e.g., pH, temperature) or biological models. Strategies include:

- Meta-analysis with subgroup stratification to identify confounding variables .

- Multivariate regression to isolate the impact of deuterium on bioactivity .

- Cross-laboratory reproducibility studies using standardized protocols .

Q. How should researchers optimize solvent systems for this compound in lipidomic studies to avoid interference with endogenous fatty acids?

- Methodological Answer : this compound’s hydrophobicity requires solvent optimization:

- Use chloroform-methanol mixtures (2:1 v/v) for lipid extraction to maximize recovery .

- Avoid aqueous buffers with high salt concentrations , which may precipitate deuterated analogs.

- Validate with blank matrices to confirm no co-elution with endogenous lipids .

Q. Data Reporting and Validation

Q. What criteria should be applied to ensure reproducibility in studies using this compound?

- Methodological Answer :

- Document deuteration efficiency (≥98% for quantitative studies) and batch-specific certificates of analysis .

- Report storage conditions (e.g., -20°C under nitrogen to prevent degradation) .

- Share raw spectral data (NMR, MS) in supplemental materials for peer validation .

Q. How can researchers validate the absence of isotopic cross-talk in multiplexed assays involving this compound?

- Methodological Answer :

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-GILSBCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583729 | |

| Record name | (~2~H_11_)Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95348-44-0 | |

| Record name | (~2~H_11_)Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95348-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.